![molecular formula C19H17ClN2O4S B12136255 (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorophenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.
Biology
In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry
The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[(2-chlorophenyl)amino]-5-(benzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(2-chlorophenyl)amino]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the 3,4,5-trimethoxybenzylidene group in (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one may confer unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17ClN2O4S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10- |
InChI Key |
ANHMQWGEAPZUHJ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


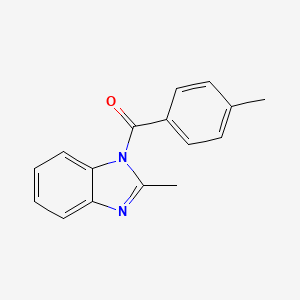

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
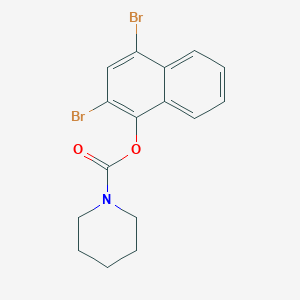
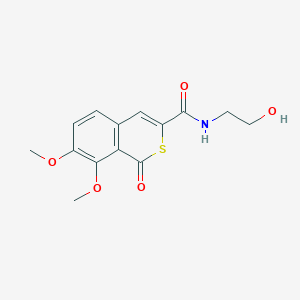
![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
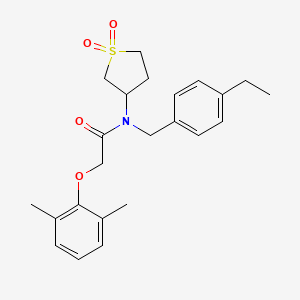
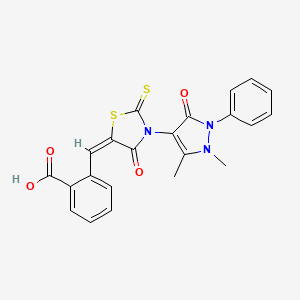
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
